molecular formula C18H28BNO4 B1308120 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine CAS No. 690636-28-3

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

Cat. No. B1308120
Key on ui cas rn: 690636-28-3
M. Wt: 333.2 g/mol
InChI Key: ZHMKOJLQGMTKKB-UHFFFAOYSA-N
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Patent
US07939529B2

Procedure details

To a stirring solution of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-phenol (2.55 g, 11.58 mmol), 2-morpholin-4-ylethanol (1.60 mL, 1.73 g, 13.2 mmol) and triphenyl phosphine (3.64 g, 13.9 mmol) in methylene chloride (60 mL) at 0° C. was added dropwise DIAD (2.82 g, 13.9 mmol). The reaction was allowed to warm to room temperature and stir overnight. After 18 hours, additional portions of triphenyl phosphine (1.51 g, 5.8 mmol), 2-morpholin-4-ylethanol (0.70 mL, 5.8 mmol), and DIAD (1.17 g, 5.8 mmol) were added. After stirring an additional 2 hours at room temperature the reaction was concentrated and the residue purified by flash chromatography (5% to 25% EtOAc in CHCl3) to provide the product as a white solid (2.855 g, 74%).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[O:3]1.[N:17]1([CH2:23][CH2:24]O)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C(Cl)Cl>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:16])([CH3:1])[O:3][B:4]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:24][CH2:23][N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)=[CH:11][CH:10]=2)[O:5]1

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1(CCOCC1)CCO
Name
Quantity
3.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.82 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
N1(CCOCC1)CCO
Name
Quantity
1.17 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
After stirring an additional 2 hours at room temperature the reaction
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (5% to 25% EtOAc in CHCl3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(OCCN2CCOCC2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.855 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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